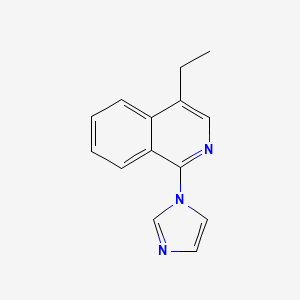4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline
CAS No.:
Cat. No.: VC15959052
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13N3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 4-ethyl-1-imidazol-1-ylisoquinoline |
| Standard InChI | InChI=1S/C14H13N3/c1-2-11-9-16-14(17-8-7-15-10-17)13-6-4-3-5-12(11)13/h3-10H,2H2,1H3 |
| Standard InChI Key | CXALURSGPZGCAF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN=C(C2=CC=CC=C21)N3C=CN=C3 |
Introduction
Structural and Chemical Identity of 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline
4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The substitution pattern distinguishes it: a 1H-imidazol-1-yl group at position 1 and an ethyl group at position 4. Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, introduces potential hydrogen-bonding sites and basicity. The ethyl group likely enhances lipophilicity, influencing solubility and membrane permeability .
Comparative analysis with structurally similar compounds, such as 2-(2-nitro-1H-imidazol-1-yl)ethyl toluene-4-sulfonate , suggests that steric and electronic effects from the imidazole moiety may dominate reactivity. For instance, the lone pair on the imidazole nitrogen could participate in coordination chemistry, as seen in terpyridine-imidazole metal complexes .
Synthetic Strategies and Optimization
Nucleophilic Substitution Pathways
The synthesis of imidazole-substituted isoquinolines often involves nucleophilic displacement reactions. In the context of nitroimidazole derivatives, tosylation or mesylation of imidazole precursors (e.g., metronidazole) generates leaving groups, enabling subsequent coupling with amine- or oxygen-containing nucleophiles . For 4-ethyl-1-(1H-imidazol-1-yl)isoquinoline, a plausible route involves:
-
Tosylation of Imidazole: Reaction of 1H-imidazole with toluenesulfonyl chloride to form 1-(tosyl)imidazole.
-
Alkylation of Isoquinoline: Introduction of an ethyl group at position 4 via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
-
Coupling Reaction: Displacement of the tosyl group with a lithiated isoquinoline derivative under basic conditions.
This approach mirrors the synthesis of 4'-(4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)phenyl)-2,2':6',2''-terpyridine , where a nitroimidazole was coupled to a terpyridine scaffold via an ether linkage.
Metal-Mediated Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, offer alternative pathways. For example, the Stille cross-coupling method was employed to synthesize terpyridine ligands with imidazole pendants . Applied to 4-ethyl-1-(1H-imidazol-1-yl)isoquinoline, this would require:
-
A halogenated isoquinoline precursor (e.g., 1-bromo-4-ethylisoquinoline).
-
A stannane or boronic acid derivative of imidazole.
Reaction conditions (e.g., Pd(PPh₃)₄, DMF, 80°C) could facilitate bond formation, though steric hindrance from the ethyl group may necessitate optimized catalysts.
Physicochemical Properties
Spectroscopic Characterization
-
UV-Vis Absorption: Analogous nitroimidazole-isoquinoline hybrids exhibit absorption maxima near 300–350 nm due to π→π* transitions in the aromatic systems . The ethyl group may induce a bathochromic shift by extending conjugation.
-
Fluorescence: Naphthalimide-labeled imidazoles show emission at 450–500 nm , suggesting that 4-ethyl-1-(1H-imidazol-1-yl)isoquinoline might emit in this range if conjugated to fluorophores.
-
NMR Spectroscopy: ¹H NMR would reveal imidazole protons as singlet(s) near δ 7.5–8.5 ppm, while isoquinoline protons appear as multiplet signals between δ 7.0–9.0 ppm. The ethyl group’s methyl protons would resonate as a triplet near δ 1.2 ppm .
Thermal Stability
Nitroimidazole derivatives decompose above 200°C , but the absence of a nitro group in the target compound may enhance thermal stability. Differential scanning calorimetry (DSC) of similar compounds shows melting points between 150–250°C , suggesting comparable behavior.
Stability and Reactivity
The compound’s stability under physiological conditions is critical for drug development. Hydrolysis studies on analogous Schiff base compounds indicate susceptibility to acidic conditions, with imine bonds cleaving at pH < 5. Accelerated stability testing (40°C/75% RH) over 4 weeks would assess degradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume